molecular formula C11H12ClNO4 B11855121 Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate CAS No. 1185180-58-8

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate

Cat. No.: B11855121
CAS No.: 1185180-58-8
M. Wt: 257.67 g/mol
InChI Key: FNPACITXZUSITO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is an ester derived from the combination of 4-chloro-2-nitrobenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate typically involves the esterification of 4-chloro-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-(4-Chloro-2-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-(4-Chloro-2-aminophenyl)propanoate, may interact with enzymes or receptors involved in cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

CAS No.

1185180-58-8

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-nitrophenyl)propanoate

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3,5,7H,2,4,6H2,1H3

InChI Key

FNPACITXZUSITO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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